3-Carboxy-N,N,N-trimethyl-2-(pentanoyloxy)propan-1-aminium chloride
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Overview
Description
3-Carboxy-N,N,N-trimethyl-2-(pentanoyloxy)propan-1-aminium chloride is an organic compound belonging to the class of acyl carnitines. These compounds contain a fatty acid with the carboxylic acid attached to carnitine through an ester bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carboxy-N,N,N-trimethyl-2-(pentanoyloxy)propan-1-aminium chloride typically involves the esterification of carnitine with pentanoic acid. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid, under reflux conditions. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
3-Carboxy-N,N,N-trimethyl-2-(pentanoyloxy)propan-1-aminium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols are commonly used.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Carboxy-N,N,N-trimethyl-2-(pentanoyloxy)propan-1-aminium chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and substitution reactions.
Biology: Investigated for its role in cellular metabolism and as a potential biomarker for certain metabolic disorders.
Medicine: Explored for its potential therapeutic effects, including its use in drug delivery systems and as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes
Mechanism of Action
The mechanism of action of 3-Carboxy-N,N,N-trimethyl-2-(pentanoyloxy)propan-1-aminium chloride involves its interaction with cellular enzymes and receptors. The compound is known to target peroxisomal carnitine O-octanoyltransferase, which plays a crucial role in fatty acid metabolism. By modulating the activity of this enzyme, the compound can influence various metabolic pathways and exert its biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Carboxy-N,N,N-trimethyl-2-(octanoyloxy)propan-1-aminium chloride: Similar structure but with an octanoyl group instead of a pentanoyl group.
3-Carboxy-N,N,N-trimethyl-2-(decanoyloxy)propan-1-aminium chloride: Contains a decanoyl group.
3-Carboxy-N,N,N-trimethyl-2-(butanoyloxy)propan-1-aminium chloride: Contains a butanoyl group.
Uniqueness
3-Carboxy-N,N,N-trimethyl-2-(pentanoyloxy)propan-1-aminium chloride is unique due to its specific pentanoyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C12H24ClNO4 |
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Molecular Weight |
281.77 g/mol |
IUPAC Name |
(3-carboxy-2-pentanoyloxypropyl)-trimethylazanium;chloride |
InChI |
InChI=1S/C12H23NO4.ClH/c1-5-6-7-12(16)17-10(8-11(14)15)9-13(2,3)4;/h10H,5-9H2,1-4H3;1H |
InChI Key |
REFPVMRTHIMPLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |
Origin of Product |
United States |
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